molecular formula C11H11FO B13039999 6-fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one

6-fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13039999
M. Wt: 178.20 g/mol
InChI Key: DSMYJZRHMNPWNS-UHFFFAOYSA-N
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Description

6-fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones This compound features a fluorine atom at the 6th position and a methyl group at the 7th position on the naphthalenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available naphthalene derivatives.

    Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Methylation: The methyl group is introduced at the 7th position using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

    Cyclization: The final step involves cyclization to form the dihydronaphthalenone structure, which can be achieved through intramolecular Friedel-Crafts acylation using an acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into fully saturated naphthalenes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of fully saturated naphthalenes.

    Substitution: Formation of various substituted naphthalenones depending on the reagents used.

Scientific Research Applications

6-fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methyl group can influence its hydrophobic interactions and overall molecular conformation.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group at the 7th position.

    7-methyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom at the 6th position.

    6-chloro-7-methyl-3,4-dihydronaphthalen-1(2H)-one: Contains a chlorine atom instead of fluorine at the 6th position.

Uniqueness

6-fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances its electron-withdrawing properties, while the methyl group provides steric hindrance, making it distinct from its analogs.

Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

6-fluoro-7-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11FO/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6H,2-4H2,1H3

InChI Key

DSMYJZRHMNPWNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC2=O)C=C1F

Origin of Product

United States

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